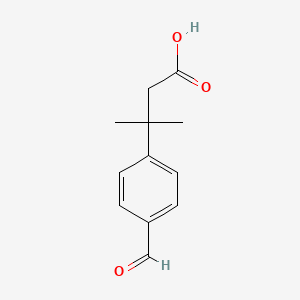
3-(4-Formylphenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Formylphenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Formylphenyl)-3-methylbutanoic acid typically involves the formylation of a phenyl ring followed by the introduction of a butanoic acid chain. One common method is the Friedel-Crafts acylation, where a formyl group is introduced to the phenyl ring using formyl chloride and a Lewis acid catalyst like aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the butanoic acid chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like dichloromethane.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Formylphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 3-(4-Carboxyphenyl)-3-methylbutanoic acid.
Reduction: 3-(4-Hydroxymethylphenyl)-3-methylbutanoic acid.
Substitution: 3-(4-Nitrophenyl)-3-methylbutanoic acid.
Scientific Research Applications
3-(4-Formylphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Formylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
4-Formylphenylboronic acid: Shares the formyl group attached to a phenyl ring but differs in the presence of a boronic acid group instead of a butanoic acid chain.
3-(4-Formylphenyl)propionic acid: Similar structure but with a shorter propionic acid chain.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(4-formylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2,7-11(14)15)10-5-3-9(8-13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI Key |
MJZCELIQDBZFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-4-azaspiro[2.5]octane-5,7-dione](/img/structure/B13338269.png)
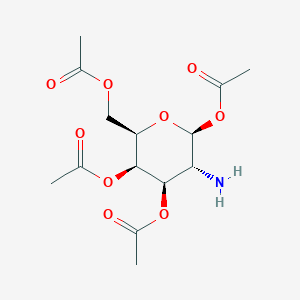

![Ethyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13338288.png)

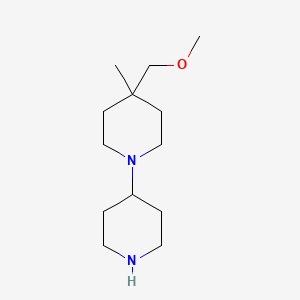
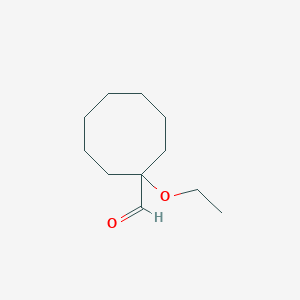
![Spiro[3.4]octan-2-ylmethanamine](/img/structure/B13338299.png)
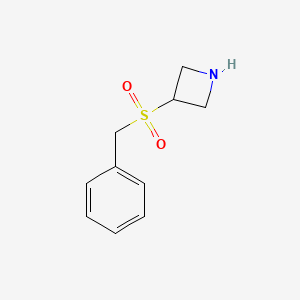
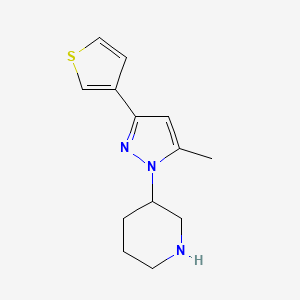
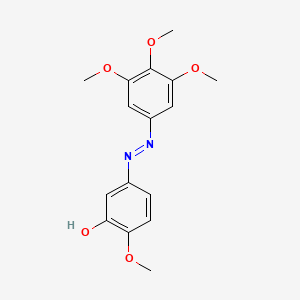

![N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B13338333.png)

